mmp-2 inhibitor i

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor I de MMP-2 generalmente implica la reacción del ácido oleico con la hidroxilamina en condiciones específicas. La reacción procede de la siguiente manera:

- El ácido oleico se convierte primero en su cloruro de ácido correspondiente utilizando cloruro de tionilo.

- El cloruro de ácido luego se hace reaccionar con hidroxilamina para formar el derivado de ácido hidroxámico, Inhibidor I de MMP-2.

Métodos de producción industrial: La producción industrial del Inhibidor I de MMP-2 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

- Conversión a gran escala de ácido oleico a cloruro de oleílo.

- Reacción del cloruro de oleílo con hidroxilamina en presencia de un solvente y catalizador adecuados para producir Inhibidor I de MMP-2.

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor I de MMP-2 experimenta principalmente reacciones de sustitución debido a la presencia del grupo funcional del ácido hidroxámico. También puede participar en la formación de puentes de hidrógeno y la coordinación con iones metálicos.

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente implican reactivos como cloruro de tionilo e hidroxilamina.

Reacciones de coordinación: Implican iones metálicos como el zinc, que es esencial para la actividad inhibitoria del Inhibidor I de MMP-2.

Productos principales: El producto principal formado a partir de la reacción del ácido oleico y la hidroxilamina es el propio Inhibidor I de MMP-2. Las reacciones adicionales pueden conducir a la formación de varios derivados dependiendo de los reactivos y las condiciones utilizadas.

Aplicaciones Científicas De Investigación

El Inhibidor I de MMP-2 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como herramienta para estudiar la inhibición de las metaloproteinasas de la matriz y su papel en la degradación de la matriz extracelular.

Biología: Ayuda a comprender los procesos biológicos que involucran MMP-2, como la remodelación tisular y la inflamación.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a MMP-2.

Mecanismo De Acción

El Inhibidor I de MMP-2 ejerce sus efectos uniéndose al sitio activo de MMP-2, lo que impide que la enzima degrade la matriz extracelular. El grupo del ácido hidroxámico del Inhibidor I de MMP-2 se coordina con el ion zinc presente en el sitio activo de MMP-2, lo que lleva a la inhibición de su actividad proteolítica . Esta acción ayuda a reducir el daño tisular y la inflamación asociados con la actividad excesiva de MMP-2.

Comparación Con Compuestos Similares

El Inhibidor I de MMP-2 es único debido a su inhibición específica de MMP-2. Los compuestos similares incluyen:

Inhibidor II de MMP-2: Otro potente inhibidor de MMP-2 con una estructura química diferente.

Inhibidor III de MMP-2: Un compuesto de biphenylsulfonamido-hidroxamato que también se dirige a MMP-2 pero con diferente selectividad y potencia.

Inhibidor I de MMP-9: Se dirige a MMP-9, otro miembro de la familia de las metaloproteinasas de la matriz, pero con menos especificidad para MMP-2.

El Inhibidor I de MMP-2 se destaca por su alta especificidad y potencia en la inhibición de MMP-2, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas.

Actividad Biológica

Matrix metalloproteinase-2 (MMP-2) plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. The inhibition of MMP-2 has garnered significant interest in therapeutic contexts, particularly in cancer treatment and cardiac protection. This article focuses on the biological activity of a specific MMP-2 inhibitor, referred to as "MMP-2 inhibitor I," exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

MMP-2 is activated through a complex process involving the interaction with tissue inhibitors of metalloproteinases (TIMPs) and membrane-type MMPs (MT-MMPs). This compound disrupts this activation pathway by specifically binding to the proMMP-2 form, preventing its conversion to active MMP-2. This inhibition is mediated through the targeting of the D570-A583 epitope on proMMP-2, which interferes with the protein-protein interactions necessary for its activation .

Key Mechanisms:

- Inhibition of Protein-Protein Interactions : The inhibitor prevents the interaction between proMMP-2 and TIMP2, crucial for MMP-2 activation .

- Reduction of Cell Migration : In vitro studies have shown that treatment with this compound leads to decreased cellular MMP-2 activities and inhibited migration in melanoma cell lines .

Case Study: Cardiac Protection

A series of studies investigated the efficacy of novel MMP-2 inhibitors for acute cardioprotection. One particular compound demonstrated significant cardioprotective effects in neonatal rat cardiac myocytes subjected to ischemia/reoxygenation (I/R) injury. The most effective compound (MMPI-1154) significantly reduced infarct size at a concentration of 1 μM in ex vivo models . This highlights the potential clinical applications of MMP-2 inhibitors in preventing cardiac damage during ischemic events.

Table 1: Summary of Preclinical Findings on this compound

Natural Compounds as MMP-2 Inhibitors

Recent research has identified natural compounds that exhibit inhibitory effects on MMP-2. These compounds were screened using computational methods followed by experimental validation. The study revealed that several natural inhibitors bind effectively to the active site of MMP-2, demonstrating potential as therapeutic agents against cancer progression .

Clinical Implications

The overexpression of MMP-2 is associated with poor prognosis in various cancers, including breast and ovarian cancer. Targeting MMP-2 with specific inhibitors like this compound could provide a novel therapeutic strategy to mitigate tumor invasion and metastasis .

Table 2: Clinical Relevance of MMP-2 Inhibition

| Cancer Type | Prognostic Indicator | Potential Treatment |

|---|---|---|

| Breast Cancer | High MMP-2 expression correlates with metastasis risk | MMP-2 inhibitors |

| Ovarian Cancer | Elevated levels linked to survival rates | Targeted therapies |

| Gastric Cancer | Poor prognosis associated with MMP-2 overexpression | Novel inhibitors |

Propiedades

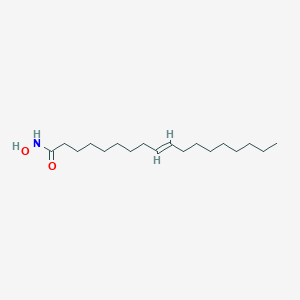

IUPAC Name |

(Z)-N-hydroxyoctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHELLMCCEDJG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884461 | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-69-0 | |

| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?

A: this compound (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).

- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].

- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].

- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].

Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?

A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:

- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].

- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].

Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?

A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.